Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2

PfSUB1 PvSUB1 IC50

Malaria drug discovery faces a critical need for potent, selective SUB1 inhibitors with metabolic stability. Compound 40, a peptidomimetic α-ketoamide, directly addresses this with low nanomolar potency (IC50 10-12 nM) and >200-fold improvement over initial leads. Key outcomes: • Potent inhibition of P. vivax & P. falciparum SUB1 with high selectivity vs. mammalian proteases. • Essential non-natural modifications (Cpg, ketomethylene isostere) ensure enhanced stability (plasma t½ = 6 h). • Demonstrated in vivo efficacy: 70% parasitemia reduction in mouse model. Custom synthesis available with global shipping.

Molecular Formula C31H49N7O11
Molecular Weight 695.8 g/mol
Cat. No. B12374987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2
Molecular FormulaC31H49N7O11
Molecular Weight695.8 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(C)C(=O)NC(C)C(=O)C(=O)NC(CC(=O)O)C(=O)NC(C1CCCC1)C(=O)N)NC(=O)C(C2CCCC2)NC(=O)C)O
InChIInChI=1S/C31H49N7O11/c1-14(25(43)31(49)36-20(13-21(41)42)28(46)38-23(26(32)44)18-9-5-6-10-18)33-27(45)15(2)34-29(47)22(16(3)39)37-30(48)24(35-17(4)40)19-11-7-8-12-19/h14-16,18-20,22-24,39H,5-13H2,1-4H3,(H2,32,44)(H,33,45)(H,34,47)(H,35,40)(H,36,49)(H,37,48)(H,38,46)(H,41,42)/t14-,15-,16+,20-,22-,23-,24-/m0/s1
InChIKeyMQOPWNUKHLXCDC-HPQLBRKRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 Overview


Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 (compound 40) is a substrate-based peptidomimetic α-ketoamide inhibitor designed to target the Plasmodium subtilisin-like protease 1 (SUB1) [1]. This compound is a key tool in antimalarial drug discovery, as SUB1 is essential for parasite egress from host cells in both hepatic and blood stages [1]. The compound incorporates non-natural amino acids, including Cpg (cyclopropylglycine) and a ketomethylene isostere (Ala(CO)), which are critical for enhancing metabolic stability and potency [1].

Why Generic Substitution Fails for Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2


This compound is a highly optimized α-ketoamide pseudopeptide where specific non-natural modifications are essential for its potency and selectivity profile. Simple replacement with linear peptides or analogs lacking the Cpg residues and the Ala(CO) ketomethylene isostere leads to a significant loss of SUB1 inhibitory activity and antiparasitic effect [1]. The structure-activity relationship (SAR) studies demonstrate that the cyclopropylglycine (Cpg) at P4 and P2' positions and the ketomethylene warhead are critical for achieving low nanomolar potency against both P. vivax and P. falciparum SUB1, as well as for enhancing cellular activity against parasite egress [1].

Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 Quantitative Evidence


Head-to-Head SUB1 Inhibition Potency

Compound 40 (Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2) demonstrates a significant increase in inhibitory potency against both P. vivax and P. falciparum SUB1 compared to the reference compound 1 (MAM-117, Ac-Ile-Thr-Ala-AlaCO-Asp-Glu(Oall)-NH2) [1].

PfSUB1 PvSUB1 IC50

Merozoite Egress Inhibition Comparison

Compound 40 shows substantially improved activity in a functional, cell-based assay measuring the inhibition of P. falciparum merozoite egress, when compared to a less hydrophobic analog, compound 8 [1].

Merozoite egress P. falciparum Cellular assay

Selectivity Over Mammalian Serine Proteases

While a direct quantitative selectivity panel for compound 40 is not explicitly reported, the high selectivity of its closely related analog, compound 8, against a panel of mammalian serine peptidases strongly supports the target-specific design of this α-ketoamide series [1].

Selectivity Mammalian proteases Off-target

Plasma Stability vs. Linear Peptides

The incorporation of the non-natural Cpg and Ala(CO) modifications in compound 40 leads to a substantial improvement in metabolic stability compared to unmodified linear peptides .

Plasma stability Half-life Proteolytic resistance

In Vivo Efficacy in Mouse Malaria Model

In a mouse malaria model, daily intraperitoneal administration of compound 40 demonstrated a significant reduction in parasite burden .

In vivo efficacy Mouse model Parasitemia

Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 Applications


Lead Optimization and SAR Studies

Compound 40 serves as a highly optimized starting point for medicinal chemistry campaigns targeting SUB1. Its >200-fold improvement in PfSUB1 potency compared to the initial reference compound 1 makes it an ideal scaffold for further modifications aimed at improving pharmacokinetic properties and oral bioavailability, as demonstrated in the 2024 study by Legru et al. [1].

Probing Parasite Egress Mechanisms

The potent inhibition of merozoite egress (IC50 = 23 µM) and the high selectivity for SUB1 over mammalian proteases make this compound a precise tool for dissecting the role of SUB1 in the malaria parasite's life cycle [1]. Researchers can use it to validate the target's essentiality and study the downstream effects of SUB1 inhibition on host cell egress and invasion.

In Vivo Proof-of-Concept for SUB1 Inhibition

With demonstrated in vivo efficacy in a mouse model (70% reduction in parasitemia) and a plasma half-life of 6 hours, compound 40 is well-suited for initial in vivo pharmacodynamic studies . It can be used to establish a baseline for target engagement and efficacy in a live infection model, providing critical data to support the SUB1 inhibition hypothesis.

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